molecular formula C15H10Cl4N6O B5553456 N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine

N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine

Cat. No.: B5553456
M. Wt: 432.1 g/mol
InChI Key: NIQVUGRQBIXLRJ-AERZKKPOSA-N
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Description

N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine is a useful research compound. Its molecular formula is C15H10Cl4N6O and its molecular weight is 432.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.964070 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

Polyimides from Unsymmetrical Diamine

A novel diamine monomer containing triaryl imidazole pendant groups was synthesized for the development of soluble and thermally stable polyimides. These materials exhibited excellent solubility in aprotic polar solvents and high glass transition temperatures, suggesting potential applications in high-performance polymers for electronic and aerospace industries (Ghaemy & Alizadeh, 2009).

Stable Free Radicals

The study on N-Chloroamines led to the observation of amino radicals that interact with oxygen to form stable nitroxide radicals, contributing to the understanding of radical stability and reactivity. This research could inform the development of stable radical-based materials or sensors (Toda et al., 1972).

Aromatic Polyimides

Novel aromatic polyimides were synthesized showing high thermal stability and solubility in organic solvents. Such materials are of interest for applications requiring materials with exceptional thermal stability and processing versatility (Butt et al., 2005).

Catalytic and Binding Activities

Catalyst for Carbon-Nitrogen Bonds

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) was shown to catalyze the formation of carbon-nitrogen bonds. This highlights its potential as a catalyst in organic synthesis, particularly in the formation of benzimidazoles, which are crucial in pharmaceutical research (Eynde et al., 1995).

DNA Binding Activities

Ru(III) complexes were studied for their DNA binding activity, offering insights into the interactions between metal complexes and biological molecules. Such studies are foundational for the development of drugs and diagnostic agents (El-Sonbati et al., 2015).

Molecular Docking and Bioassay Studies

Cyclooxygenase-2 Inhibitor

Synthesis and structure determination of a tetrazole derivative were performed, followed by molecular docking studies to understand its interaction with cyclooxygenase-2 enzyme. Although it showed no inhibition potency, such studies are crucial for drug discovery and molecular design (Al-Hourani et al., 2016).

Properties

IUPAC Name

1-[(E)-[3,5-dichloro-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4N6O/c16-10-2-1-8(12(18)4-10)7-26-14-9(3-11(17)5-13(14)19)6-21-25-15(20)22-23-24-25/h1-6H,7H2,(H2,20,22,24)/b21-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQVUGRQBIXLRJ-AERZKKPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)Cl)C=NN3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Cl)Cl)/C=N/N3C(=NN=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.